Tuberosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

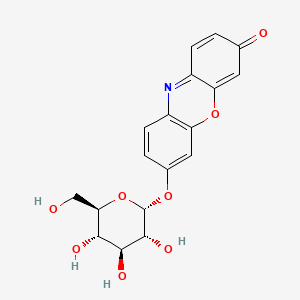

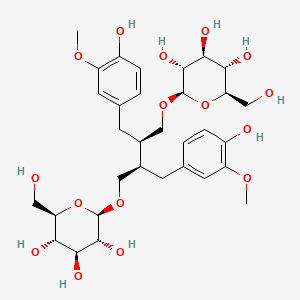

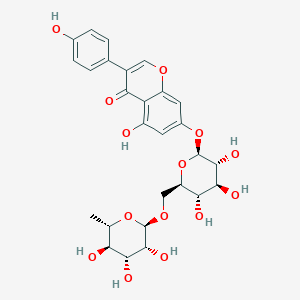

Tuberosin is a compound identified as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . It has been found in the Indian medicinal plant Pueraria tuberosa . This compound has been identified as a potent activator of Pyruvate Kinase M2 (PKM2), a protein that plays a vital role in metabolic reprogramming, transcription, and cell cycle progression . This makes this compound a potential candidate for anticancer drug development .

Molecular Structure Analysis

The molecular structure of this compound is characterized as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . Unfortunately, detailed molecular structure analysis is not available in the retrieved papers.Chemical Reactions Analysis

This compound has been found to exhibit antioxidant activity, scavenging various species of free radicals . It also inhibits Lipopolysaccharide (LPS) induced inflammatory changes in macrophages .Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C20H18O5 and a molecular weight of 338.4 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Identification and Structural Analysis : Tuberosin was first identified as a new pterocarpan isolated from Pueraria tuberosa DC, with its structure characterized in detail (Joshi & Kamat, 1973).

Genetic Diversity and Breeding : In a study involving Tuberose (Polianthes tuberosa), gamma-ray irradiation was used to create genetic diversity. This study highlights the potential use of this compound in breeding and genetics research (Navabi et al., 2016).

Phytochemical and Therapeutic Potential : Pueraria tuberosa, which contains this compound, has been reviewed for its wide range of therapeutic potentials including spermatogenic, immune-boosting, anti-inflammatory, and cardiotonic properties (Maji et al., 2014).

Antioxidant Activity : this compound isolated from Pueraria tuberosa demonstrated significant antioxidant activity and its effect on the expression of iNOS protein in macrophage cell culture was explored (Pandey & Tripathi, 2010).

Traditional Medicine Applications : Tropaeolum tuberosum, which contains this compound, has been used in traditional medicine for treating various diseases, demonstrating antibacterial, antioxidant, and anti-inflammatory activities (Ticona et al., 2020).

Influence on Plant Development : Research on Solanum tuberosum L. (potato) included the role of this compound in plant development, particularly in the context of cytokinin levels and tuberization (Galis et al., 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Tuberosin has shown promising results in the treatment of cancer, particularly Oral Squamous Cell Carcinoma (OSCC), by inhibiting AKT1 . Further investigations are warranted to unravel the mechanisms of action of this compound and its potential use in the therapeutic targeting of OSCC and other cancers .

Propriétés

IUPAC Name |

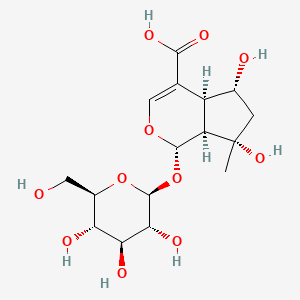

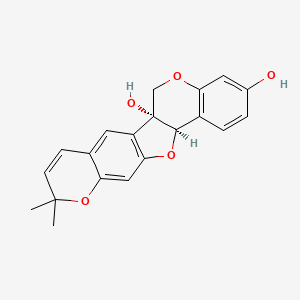

(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYHECJEINCMD-QUCCMNQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.